BenchChemオンラインストアへようこそ!

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol (CAS 1934753-05-5) is a C8H16O3 cyclobutane derivative with a molecular weight of 160.21 g/mol, characterized by a unique geminal substitution pattern featuring two methoxy groups at the 3-position and two methyl groups at the 2-position of the strained four-membered ring. This compound is primarily supplied as a specialized research building block for organic synthesis and medicinal chemistry, with a computed XLogP3-AA of 0.6 and a topological polar surface area of 38.7 Ų.

Molecular Formula C8H16O3
Molecular Weight 160.213
CAS No. 1934753-05-5
Cat. No. B2779576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol
CAS1934753-05-5
Molecular FormulaC8H16O3
Molecular Weight160.213
Structural Identifiers
SMILESCC1(C(CC1(OC)OC)O)C
InChIInChI=1S/C8H16O3/c1-7(2)6(9)5-8(7,10-3)11-4/h6,9H,5H2,1-4H3
InChIKeyVUBUJMVLKZVDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol (CAS 1934753-05-5): Procurement and Differentiation Guide for Research and Industrial Buyers


3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol (CAS 1934753-05-5) is a C8H16O3 cyclobutane derivative with a molecular weight of 160.21 g/mol, characterized by a unique geminal substitution pattern featuring two methoxy groups at the 3-position and two methyl groups at the 2-position of the strained four-membered ring [1]. This compound is primarily supplied as a specialized research building block for organic synthesis and medicinal chemistry, with a computed XLogP3-AA of 0.6 and a topological polar surface area of 38.7 Ų [1]. Its structure enables distinct reactivity profiles and physicochemical properties compared to other substituted cyclobutanols, making it a target-specific intermediate rather than a commodity chemical .

Why 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol Cannot Be Directly Replaced by Analogous Cyclobutanols


Substitution of 3,3-dimethoxy-2,2-dimethylcyclobutan-1-ol with structurally similar cyclobutanols, such as its 3-mono-methoxy or 2,2-dimethyl-only analogs, is not feasible in applications requiring specific hydrogen-bonding capacity, solubility profiles, or steric environments. The target compound possesses three hydrogen bond acceptors and a topological polar surface area of 38.7 Ų, compared to only two acceptors and 29.5 Ų for the closest analog 3-methoxy-2,2-dimethylcyclobutan-1-ol [1][2]. These molecular features directly influence solubility, metabolic stability, and target engagement in drug discovery workflows. Additionally, the presence of the gem-dimethoxy group provides a unique acetal-like functionality used in chemoselective transformations, which cannot be replicated by mono-methoxy or unsubstituted analogs .

Quantitative Differentiation Evidence for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol Against Closest Comparators


Higher Hydrogen Bond Acceptor Count vs. 3-Methoxy-2,2-dimethylcyclobutan-1-ol

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol contains three hydrogen bond acceptor (HBA) sites versus two for the closest mono-methoxy analog 3-methoxy-2,2-dimethylcyclobutan-1-ol, as computed by Cactvs 3.4.8.18 [1][2]. This 50% increase in HBA count can significantly influence solubility, hydrogen-bonding capacity, and interactions with biological targets, directly affecting medicinal chemistry optimization strategies.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Increased Topological Polar Surface Area vs. 3-Methoxy-2,2-dimethylcyclobutan-1-ol

The topological polar surface area (TPSA) of 3,3-dimethoxy-2,2-dimethylcyclobutan-1-ol is 38.7 Ų, representing a 31.2% increase over the mono-methoxy analog's TPSA of 29.5 Ų [1][2]. In medicinal chemistry, TPSA is a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration; a value below 140 Ų is generally predictive of good oral bioavailability, and a value below 60-70 Ų is often desired for CNS penetration. The measurably higher TPSA of the target compound provides a differentiated pharmacokinetic starting point.

ADME Prediction Drug Bioavailability Medicinal Chemistry

Lower Computed Lipophilicity vs. Mono-Methoxy Analog

The target compound exhibits a computed XLogP3-AA of 0.6, which is 0.2 log units lower than the mono-methoxy analog (XLogP3-AA = 0.8) [1][2]. This reduction in lipophilicity is associated with improved aqueous solubility and a lower risk of non-specific binding, which are key optimization criteria in drug discovery. The presence of the second methoxy group at the 3-position directly contributes to this measurable shift in partitioning behavior.

Lipophilicity Tuning Solubility Enhancement Early-Stage Drug Design

Increased Rotatable Bond Count Offers Greater Conformational Flexibility vs. Mono-Methoxy Analog

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol has two rotatable bonds compared to only one for 3-methoxy-2,2-dimethylcyclobutan-1-ol [1][2]. This additional rotational degree of freedom, arising from the second methoxy group, provides greater conformational flexibility that can be advantageous when exploring structure-activity relationships (SAR) in drug discovery programs, allowing access to a broader range of binding conformations.

Conformational Analysis Target Engagement Medicinal Chemistry

Higher Molecular Complexity Score vs. 3-Methoxy-2,2-dimethylcyclobutan-1-ol

The compound complexity score, a metric reflecting structural features including symmetry, stereochemistry, and ring saturation, is 149 for the target compound versus 109 for the mono-methoxy analog [1][2]. This 36.7% higher complexity can be a selection advantage when building diverse screening libraries, as higher complexity compounds often exhibit more selective biological activity profiles.

Chemical Diversity Drug Discovery Library Design

Gem-Dimethoxy Acetal Functionality as a Chemoselective Handle vs. Non-Acetal Analogs

The geminal dimethoxy substitution at the 3-position of the cyclobutane ring constitutes a dimethyl acetal functional group, a motif absent in 2,2-dimethylcyclobutan-1-ol or 3-mono-methoxy analogs. Acetal groups are well-established chemoselective handles that can be deprotected under mild acidic conditions to reveal a ketone, or serve as orthogonal protecting groups in multi-step syntheses [1]. This functionality is not replicated by mono-methoxy or non-oxygenated analogs, providing a distinct synthetic pathway branching point.

Chemoselective Synthesis Protecting Group Strategy Organic Synthesis

Optimal Application Scenarios for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol Based on Quantitative Evidence


Hit-to-Lead Optimization Requiring Enhanced Hydrogen Bonding and Solubility

In early-stage drug discovery, 3,3-dimethoxy-2,2-dimethylcyclobutan-1-ol serves as a privileged building block when the project requires a cyclobutanol scaffold with maximized hydrogen bond acceptor capacity and lower lipophilicity. Its HBA count of 3 and XLogP3-AA of 0.6 provide a quantifiable advantage over the mono-methoxy analog (HBA=2, XLogP=0.8) for improving aqueous solubility and target engagement thermodynamics [1][2]. This is particularly relevant for CNS or oral drug programs where solubility and permeability balance is critical.

Diversity-Oriented Synthesis and High-Complexity Library Production

The higher molecular complexity score (149 vs. 109 for the mono-methoxy analog) and increased rotatable bond count (2 vs. 1) make this compound a value-added choice for constructing screening libraries that prioritize chemical diversity and three-dimensionality [1][2]. Procurement teams sourcing building blocks for FSP3-enriched or diversity-oriented libraries can use these metrics to justify the selection of this compound over simpler analogs.

Multi-Step Synthetic Routes Requiring Orthogonal Chemoselective Handles

The geminal dimethoxy acetal group at the 3-position provides a latent ketone functionality that can be selectively revealed under mild acidic conditions without affecting the cyclobutanol hydroxyl group [3]. This orthogonality is absent in 2,2-dimethylcyclobutan-1-ol and mono-methoxy analogs, making the target compound uniquely suited for synthetic sequences requiring protecting group strategies or late-stage functionalization.

Pharmacokinetic Optimization of Cyclobutane-Containing Lead Series

When a lead series incorporates a cyclobutanol moiety, the measurable TPSA increase (38.7 Ų vs. 29.5 Ų) and lipophilicity decrease (XLogP 0.6 vs. 0.8) relative to the mono-methoxy analog provide data-driven justification for selecting this compound as a scaffold-modulating building block to improve ADME properties [1][2]. This is especially relevant when addressing liabilities such as high metabolic clearance or hERG binding associated with lipophilic scaffolds.

Quote Request

Request a Quote for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.